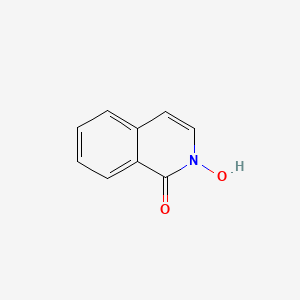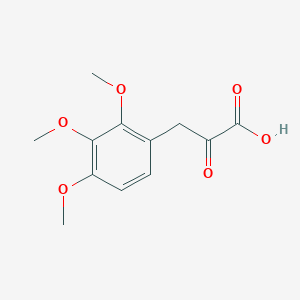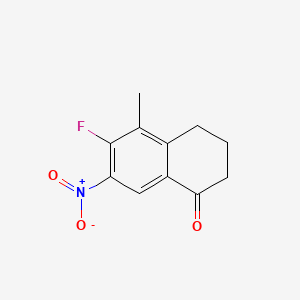![molecular formula C16H27NO3 B13699656 3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one is a spirocyclic compound characterized by a unique structural framework. It is a derivative of azaspiro compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s molecular formula is C16H27NO3, and it has a molecular weight of 281.39 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often include the use of Lewis acids as catalysts and various solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex spirocyclic compounds.
Medicine: It serves as a scaffold for the development of novel therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the bacterium’s survival . This inhibition disrupts the bacterial cell wall synthesis, leading to its antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde: A similar spirocyclic compound used in the synthesis of PROTACs.
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic scaffold and are studied for their antituberculosis activity.
1,4,9-Triazaspiro[5.5]undecan-2-one derivatives: Known for their potent and selective inhibition of METTL3, a key player in various diseases.
Uniqueness
3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C16H27NO3 |
|---|---|
Peso molecular |
281.39 g/mol |
Nombre IUPAC |
tert-butyl 4-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C16H27NO3/c1-12-11-16(7-5-13(18)6-8-16)9-10-17(12)14(19)20-15(2,3)4/h12H,5-11H2,1-4H3 |
Clave InChI |
YZPSPDVJIGHRSL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2(CCC(=O)CC2)CCN1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


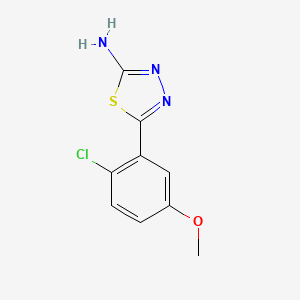
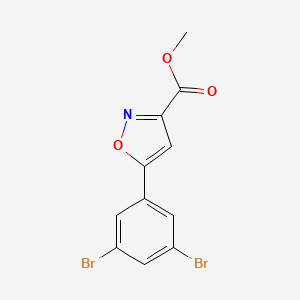
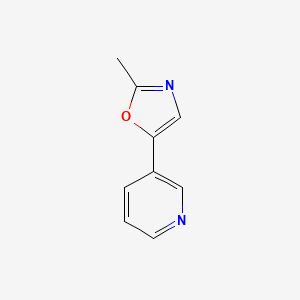

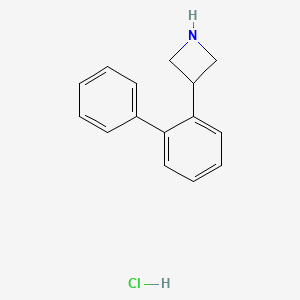
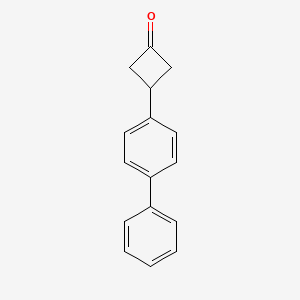


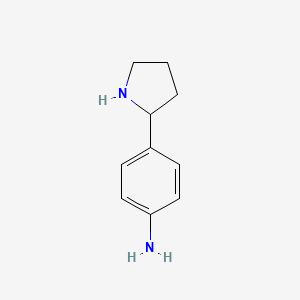
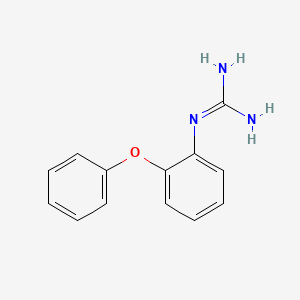
![Butylamine, 4-(benzyloxy)-3-[(benzyloxy)methyl]-](/img/structure/B13699648.png)
